molecular formula C18H18N4O4 B287603 ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B287603
M. Wt: 354.4 g/mol
InChI Key: OFLMQIBRCAPHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate, commonly known as E7046, is a small-molecule inhibitor that has been extensively studied for its potential therapeutic applications. E7046 is a pyrazole-based compound that selectively targets Toll-like receptor 4 (TLR4) signaling, which is known to play a crucial role in the immune response.

Scientific Research Applications

E7046 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects in preclinical models. E7046 has been tested in vitro and in vivo for its potential to treat various cancers, including breast cancer, lung cancer, and pancreatic cancer. It has also been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

E7046 selectively targets ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate signaling, which is known to play a crucial role in the immune response. ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate is a transmembrane receptor that recognizes various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) and activates the innate immune response. E7046 inhibits the downstream signaling pathways of ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate, including the MyD88-dependent and TRIF-dependent pathways, leading to the suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
E7046 has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects in preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. E7046 has also been shown to inhibit the growth and metastasis of various cancers in preclinical models. In addition, E7046 has been shown to reduce fibrosis in preclinical models of liver fibrosis and pulmonary fibrosis.

Advantages and Limitations for Lab Experiments

E7046 has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results for its potential therapeutic applications. However, E7046 also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. In addition, E7046 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the research on E7046. First, more studies are needed to understand the safety and efficacy of E7046 in humans. Clinical trials are needed to determine the optimal dosage and administration of E7046 for various diseases. Second, more studies are needed to understand the mechanism of action of E7046 in various diseases. Third, more studies are needed to identify the potential side effects of E7046 and develop strategies to mitigate them. Fourth, more studies are needed to identify the potential drug-drug interactions of E7046 and develop strategies to avoid them. Finally, more studies are needed to identify the potential biomarkers for predicting the response to E7046 in patients with various diseases.

Synthesis Methods

E7046 can be synthesized using a multistep process that involves the reaction of 2-methoxyphenol with 2-chloro-6-(chloromethyl)pyrimidine, followed by the reaction with 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. The final product is obtained after purification and characterization using various analytical techniques such as NMR and LC-MS.

properties

Product Name

ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 1-[6-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methylpyrazole-4-carboxylate

InChI

InChI=1S/C18H18N4O4/c1-4-25-18(23)13-10-21-22(12(13)2)16-9-17(20-11-19-16)26-15-8-6-5-7-14(15)24-3/h5-11H,4H2,1-3H3

InChI Key

OFLMQIBRCAPHKT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3OC)C

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.